molecular formula C10H15N3O2 B3158202 N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide CAS No. 856437-44-0

N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide

Cat. No. B3158202
CAS RN: 856437-44-0
M. Wt: 209.24 g/mol
InChI Key: NJDCEXWZAGJLIM-UHFFFAOYSA-N
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Description

“N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide” is a complex organic compound. It contains an isonicotinamide group, which is a derivative of pyridine, and a hydroxyethylamino group, which is a type of amino alcohol .


Molecular Structure Analysis

The compound contains an isonicotinamide group and a 2-hydroxyethylamino group. The presence of nitrogen in the amine group and the oxygen in the hydroxyl group suggests that the compound could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it might be soluble in polar solvents. It might also have a relatively high boiling point due to the possibility of intermolecular hydrogen bonding .

Scientific Research Applications

Hydrogel Formation

  • Hydrogelator Properties: N-(4-pyridyl)isonicotinamide, derived from isonicotinic acid, is an effective hydrogelator. It forms hydrogels at a range of concentrations, demonstrating potential for diverse applications in material science and bioengineering (Kumar, Jose, Dastidar, & Das, 2004).

Crystal Engineering and Pharmaceutical Applications

  • Synthon for Crystal Engineering: Isonicotinamide N-oxide assembles in a triple helix architecture and is used to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide. This indicates its utility in crystal engineering and pharmaceutical cocrystal formation (Reddy, Babu, & Nangia, 2006).

Antimicrobial Properties

  • Antimicrobial Activity: A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in antimicrobial applications (Ramachandran, 2017).

Cancer Research

  • Potential Antitumor Medicines: N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 were synthesized as potential antitumor medicines. The structural analysis of these compounds suggests potential applications in cancer research and treatment (Fedorov et al., 2001).

Supramolecular Chemistry

  • Supramolecular Reagent: Isonicotinamide is used as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating its role in the creation of inorganic–organic hybrid materials with consistent supramolecular motifs. This is significant in the field of supramolecular chemistry (Aakeröy et al., 2003).

Crystallography

  • Crystal Structure Analysis: The study of solid forms from isonicotinamide and carboxylic acids emphasizes the role of isonicotinamide in crystallography, specifically in analyzing molecular layer assembly and hydrogen bonding (Zhang et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be in various fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-8-7-12-5-6-13-10(15)9-1-3-11-4-2-9/h1-4,12,14H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDCEXWZAGJLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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